(2R)-2-Quinolin-6-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-quinolin-6-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGWIMAXISGTSD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-6-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives and appropriate chiral amine precursors.
Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts or resolving agents.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Quinolin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, dihydroquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-Quinolin-6-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-6-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with (2R)-2-Quinolin-6-ylpropan-1-amine, differing in backbone configuration, substituent positions, or stereochemistry:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Not publicly listed | C₁₂H₁₃N₂ | 185.25 g/mol | Chiral propane backbone (R-configuration), quinolin-6-yl substitution |
| 2-(Quinolin-6-yl)cyclopropan-1-amine | 1493758-36-3 | C₁₂H₁₂N₂ | 184.24 g/mol | Cyclopropane ring backbone, planar structure, quinolin-6-yl substitution |
| 3-(Quinolin-7-yl)prop-2-en-1-amine | Not available | C₁₂H₁₁N₂ | 183.23 g/mol | Conjugated double bond (prop-2-en-1-amine), quinolin-7-yl substitution |
Structural and Functional Differences
Backbone Configuration this compound: The propane chain allows conformational flexibility, which may enhance binding to dynamic protein pockets. The stereogenic center (R-configuration) introduces enantioselective interactions . 3-(Quinolin-7-yl)prop-2-en-1-amine: The conjugated double bond in the prop-2-en-1-amine backbone enables π-π stacking interactions and may enhance electron delocalization, affecting redox properties .
Substituent Position on Quinoline Quinolin-6-yl vs. Quinolin-7-yl: The position of the quinoline substitution alters electronic distribution.
Stereochemical Considerations The R-configuration in this compound contrasts with the planar cyclopropane derivative and the achiral prop-2-en-1-amine analog. Enantiopure compounds like the target molecule are critical for selective targeting in drug design .
Notes on Evidence and Limitations
- Contradictions arise in the absence of explicit biological data; comparisons rely on structural inferences and known quinoline chemistry trends .
Biological Activity
(2R)-2-Quinolin-6-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique quinoline structure combined with a propan-1-amine moiety. This specific configuration contributes to its biological activity and interaction with various molecular targets.
Molecular Formula : CHN
Molecular Weight : 189.26 g/mol
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound derivatives. For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were evaluated for their effectiveness against various bacterial strains using the microplate Alamar Blue assay. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antimicrobial activity.
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| 8a | 14.4 | Excellent |
| 8b | 27.1 | Good |
| 8c | 102 | Moderate |
| Pyrazinamide | 25.34 | Control |
These results demonstrate that certain derivatives exhibit superior activity compared to established antibiotics, indicating their potential as novel antimicrobial agents .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research indicates that quinoline derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. Specific studies have shown that this compound can modulate pathways involved in viral infections, although detailed mechanisms remain under investigation .
Anticancer Properties
The anticancer potential of this compound has been highlighted in multiple studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For example, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may serve as lead compounds in cancer therapy development .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Molecular Targets :
- Enzymes : The compound can act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptors : It may interact with neurotransmitter receptors, influencing neurological functions.
- Ion Channels : The compound can affect ion channel activity, which is crucial for cellular signaling.
These interactions lead to modulation of various biochemical pathways, including signal transduction and gene expression .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of this compound derivatives against Mycobacterium tuberculosis, several compounds showed MIC values significantly lower than those of standard treatments like isoniazid and pyrazinamide. This highlights the potential for developing new antitubercular agents based on this scaffold .
Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. Cells treated with this compound exhibited increased levels of apoptotic markers compared to untreated controls, suggesting a potent anticancer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
